molecular formula C25H18N4O2 B2383165 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide CAS No. 1105236-01-8

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

Cat. No.: B2383165
CAS No.: 1105236-01-8
M. Wt: 406.445
InChI Key: ADOBOVKPPMOJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core linked to a quinoline moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the quinazolinone or quinoline moieties, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered quinoline or quinazolinone structures.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a component in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone and quinoline derivatives, such as:

  • 2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide
  • 4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide
  • 2-methyl-4-oxoquinazolin-6-yl)quinoline-2-carboxamide

Uniqueness

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is unique due to its specific combination of the quinazolinone and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOBOVKPPMOJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.